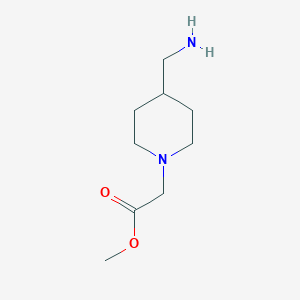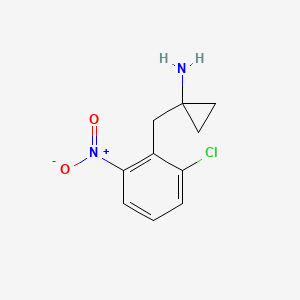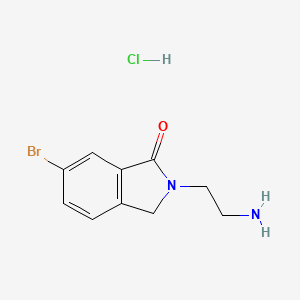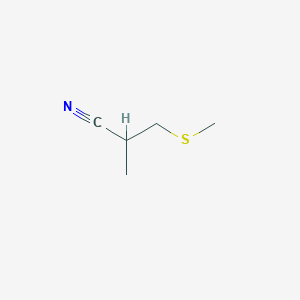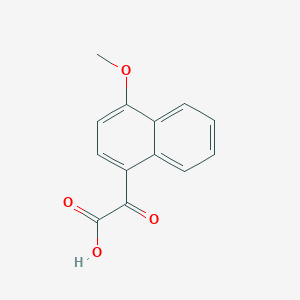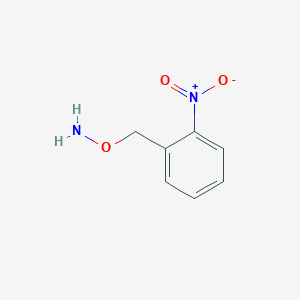
O-(2-Nitrobenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Nitrobenzyl)hydroxylamine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2-nitrobenzyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-(2-Nitrobenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-Nitrobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amino group, forming O-(2-aminobenzyl)hydroxylamine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: O-(2-aminobenzyl)hydroxylamine.
Substitution: Various substituted hydroxylamine derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
O-(2-Nitrobenzyl)hydroxylamine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly as a building block for bioactive molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as photoresponsive materials.
Wirkmechanismus
The mechanism of action of O-(2-Nitrobenzyl)hydroxylamine involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. These properties make it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(4-Nitrobenzyl)hydroxylamine: Similar in structure but with the nitro group at the 4-position instead of the 2-position.
O-(2-Aminobenzyl)hydroxylamine: The nitro group is reduced to an amino group.
Uniqueness
O-(2-Nitrobenzyl)hydroxylamine is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The 2-nitro position allows for specific interactions and transformations that are not possible with other isomers .
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
O-[(2-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N2O3/c8-12-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2 |
InChI-Schlüssel |
NNAKUCHOAIBOTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CON)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


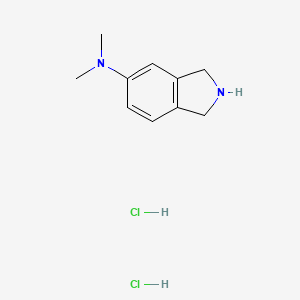
![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)
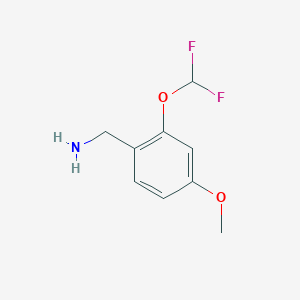
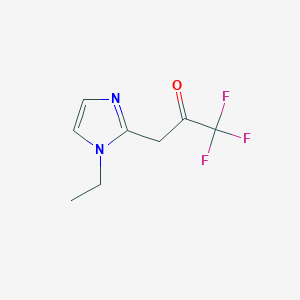

![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
